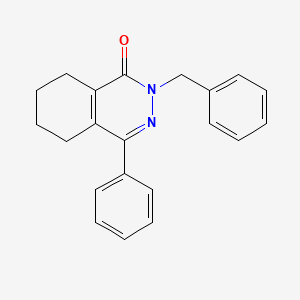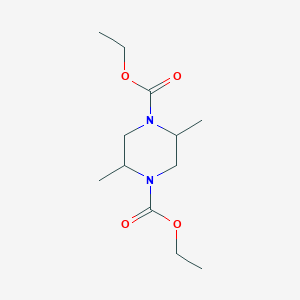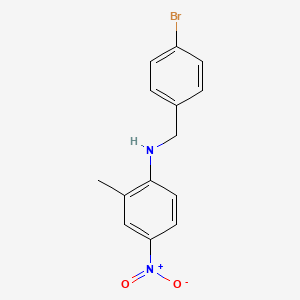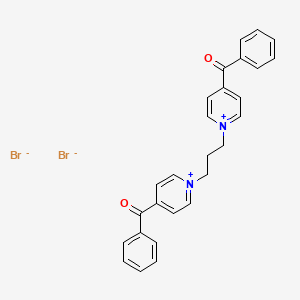
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a stimulant and euphoriant. However, in recent years, BZP has gained attention in scientific research for its potential therapeutic applications in various fields, such as neurology, psychiatry, and oncology.
Mechanism of Action
The exact mechanism of action of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, results in the stimulation of the central nervous system and the induction of euphoria and increased energy levels.
Biochemical and Physiological Effects
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can be dangerous in high doses. It can also cause nausea, vomiting, and headaches. However, in lower doses, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have positive effects on cognitive function, mood, and energy levels.
Advantages and Limitations for Lab Experiments
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods. However, one limitation is that it has potential side effects on the body, which can affect the results of experiments. Additionally, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. One direction is to investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail to better understand how it affects the brain and body. Additionally, research could focus on developing safer and more effective derivatives of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide that have fewer side effects.
Synthesis Methods
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is synthesized by the reaction of piperazine with benzoyl chloride in the presence of a strong base, such as sodium hydroxide. The resulting product is then treated with hydrobromic acid to obtain the dibromide salt of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide. The synthesis of 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied extensively for its potential therapeutic applications in various fields. In neurology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been shown to have neuroprotective effects and can enhance cognitive function. In psychiatry, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been investigated as a potential treatment for depression, anxiety, and addiction. In oncology, 1,1'-(1,3-propanediyl)bis(4-benzoylpyridinium) dibromide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
[1-[3-(4-benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2.2BrH/c30-26(22-8-3-1-4-9-22)24-12-18-28(19-13-24)16-7-17-29-20-14-25(15-21-29)27(31)23-10-5-2-6-11-23;;/h1-6,8-15,18-21H,7,16-17H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELMFMZUIOBQMI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)CCC[N+]3=CC=C(C=C3)C(=O)C4=CC=CC=C4.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[3-(4-Benzoylpyridin-1-ium-1-yl)propyl]pyridin-1-ium-4-yl]-phenylmethanone;dibromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5184065.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![1-(3,5-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5184082.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)


![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)

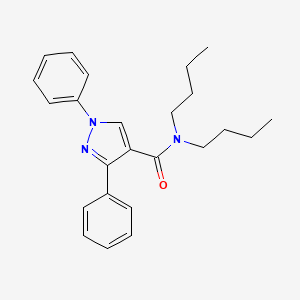
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)
